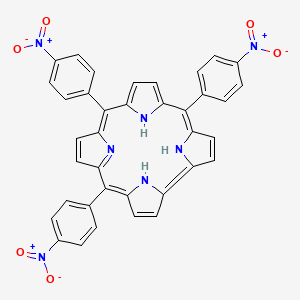

5,10,15-Tris(4-nitrophenyl)corrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,10,15-tris(4-nitrophenyl)-22,24-dihydro-21H-corrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H23N7O6/c45-42(46)24-7-1-21(2-8-24)35-29-15-13-27(38-29)28-14-16-30(39-28)36(22-3-9-25(10-4-22)43(47)48)32-18-20-34(41-32)37(33-19-17-31(35)40-33)23-5-11-26(12-6-23)44(49)50/h1-20,38-40H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPJYBRBJOHNHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])N4)N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H23N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5,10,15-Tris(4-nitrophenyl)corrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 5,10,15-Tris(4-nitrophenyl)corrole, a significant tetrapyrrolic macrocycle with potential applications in catalysis, sensing, and medicine. This document details established synthetic protocols and comprehensive characterization data, presented in a clear and accessible format for researchers in the field.

Introduction

Corroles are a class of aromatic tetrapyrrolic macrocycles that are structural analogs of porphyrins, but with a contracted core due to a direct pyrrole-pyrrole linkage. This structural distinction imparts unique chemical and photophysical properties. The presence of three nitro groups in this compound, strong electron-withdrawing substituents, significantly influences its electronic structure and reactivity, making it a molecule of considerable interest for various applications. Notably, higher yields in the synthesis of meso-triaryl-substituted corroles are often achieved when utilizing benzaldehydes bearing electron-withdrawing substituents.

Synthesis

The most effective and commonly employed method for the synthesis of this compound is the one-pot acid-catalyzed condensation of 4-nitrobenzaldehyde (B150856) with pyrrole (B145914). This approach has been refined to favor the formation of the desired A3-type corrole (B1231805) over the corresponding tetraarylporphyrin. Two prominent procedures are detailed below.

Experimental Protocol 1: One-Pot Synthesis in a Homogeneous Phase

This method, adapted from the work of Paolesse and colleagues, involves the direct condensation of pyrrole and an aldehyde.

Reagents:

-

Pyrrole (freshly distilled)

-

4-Nitrobenzaldehyde

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil

-

Methanol (B129727) (MeOH)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

A solution of 4-nitrobenzaldehyde (3.0 mmol) and freshly distilled pyrrole (6.0 mmol) is prepared in dichloromethane (500 mL).

-

The solution is purged with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

A catalytic amount of acid (e.g., TFA or HCl) is added, and the reaction mixture is stirred at room temperature in the dark. The progress of the reaction can be monitored by UV-Vis spectroscopy.

-

After the initial condensation (typically 5-15 minutes), an oxidant such as DDQ or p-chloranil (4.5 mmol) is added to the reaction mixture.

-

The stirring is continued for an additional 1-2 hours at room temperature.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane in hexane).

-

The fractions containing the desired corrole are collected and the solvent evaporated to yield this compound as a dark solid.

Experimental Protocol 2: Synthesis in a Water-Methanol Mixture

An efficient alternative developed by Gryko and Koszarna utilizes a biphasic solvent system to control the reaction and improve yields.

Reagents:

-

Pyrrole (freshly distilled)

-

4-Nitrobenzaldehyde

-

Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Water (H2O)

-

p-Chloranil

-

Dichloromethane (DCM)

-

Silica Gel for column chromatography

Procedure:

-

4-Nitrobenzaldehyde (1.0 mmol) is dissolved in methanol (100 mL).

-

Freshly distilled pyrrole (2.0 mmol) and concentrated hydrochloric acid (10 mL) are added to the solution.

-

Water (100 mL) is then added, and the mixture is stirred vigorously at room temperature for 2 hours.

-

The precipitated bilane (B1242972) intermediate is collected by filtration and washed with a methanol/water mixture.

-

The isolated bilane is dissolved in dichloromethane (100 mL), and p-chloranil (1.5 mmol) is added.

-

The solution is stirred at room temperature for 1 hour.

-

The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and water.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data is typical for this compound.

Spectroscopic Data

| Technique | Solvent | Observed Peaks |

| UV-Visible Spectroscopy | CH2Cl2 | λmax (nm) (log ε): ~420 (Soret band), ~575, ~615, ~650 (Q-bands) |

| 1H NMR Spectroscopy | CDCl3 | δ (ppm): ~8.5-9.0 (m, 8H, β-pyrrolic-H), ~8.2-8.4 (m, 12H, phenyl-H), ~-2.5 to -3.0 (br s, 3H, inner NH) |

| Mass Spectrometry (FAB) | - | m/z: 661.6 (M+) |

Note: Specific peak positions and multiplicities in NMR may vary slightly depending on the solvent and instrument used.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C37H23N7O6 |

| Molecular Weight | 661.62 g/mol |

| Appearance | Dark green or purple solid |

| Melting Point | >300 °C |

Visualizing the Synthetic Workflow

The synthesis of this compound can be visualized as a multi-step process, beginning with the condensation of precursors and culminating in the final macrocyclic product after oxidation and purification.

Spectroscopic Profile of Tris(4-nitrophenyl)corrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Tris(4-nitrophenyl)corrole, a significant molecule in various research domains, including catalysis and drug development. This document summarizes key quantitative data, details experimental methodologies, and presents a visual workflow for its synthesis and characterization.

Core Spectroscopic Data

The spectroscopic properties of Tris(4-nitrophenyl)corrole are summarized below. These values provide a baseline for its characterization and utilization in experimental settings.

| Spectroscopic Property | Value(s) | Solvent(s) |

| UV-Vis Absorption | ||

| Soret Band (λmax) | 425 nm (Shoulder at 455 nm) | Dichloromethane (B109758) |

| 422 nm | Dimethylacetamide | |

| Q-Bands (λmax) | 595 nm (prominent), 633 nm (shoulder) | Dichloromethane |

| Fluorescence Emission | ||

| Quantum Yield (ΦF) | Data not available; fluorescence is reportedly quenched by the electron-withdrawing nitro groups. | - |

| Lifetime (τF) | Data not available | - |

| ¹H NMR | Data not fully assigned in literature. General corrole (B1231805) signals expected in the aromatic region. | CDCl₃ |

| ¹³C NMR | Data not available in literature. | CDCl₃ |

| Electrochemical Data | Dichloromethane | |

| Oxidation Potential (E₁/₂) | +1.12 V (vs. Fc/Fc⁺) | |

| Reduction Potentials (E₁/₂) | -1.45 V, -1.61 V (vs. Fc/Fc⁺) |

Experimental Protocols

Detailed methodologies for the synthesis and key spectroscopic characterization techniques are outlined below.

Synthesis of Tris(4-nitrophenyl)corrole

A widely used method for the synthesis of meso-substituted corroles is the Lindsey synthesis.

Materials:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of 4-nitrobenzaldehyde (3 equivalents) and pyrrole (4 equivalents) in dichloromethane is prepared under an inert atmosphere.

-

A catalytic amount of trifluoroacetic acid is added to the solution, and the mixture is stirred at room temperature in the dark for a specified period, typically a few hours, to allow for the formation of the bilane (B1242972) intermediate.

-

An oxidizing agent, such as DDQ (2-3 equivalents), is added to the reaction mixture to induce cyclization and aromatization to the corrole macrocycle.

-

The reaction mixture is stirred for an additional period, and the solvent is then removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and dichloromethane) to isolate the Tris(4-nitrophenyl)corrole.

UV-Vis Absorption Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Procedure:

-

A stock solution of Tris(4-nitrophenyl)corrole is prepared in a spectroscopic grade solvent (e.g., dichloromethane) of a known concentration (typically in the micromolar range).

-

A quartz cuvette with a 1 cm path length is filled with the solvent to record a baseline spectrum.

-

The baseline is subtracted, and the cuvette is then filled with the corrole solution.

-

The absorption spectrum is recorded over a wavelength range of approximately 300-800 nm.

-

The wavelengths of maximum absorbance (λmax) for the Soret and Q-bands are determined. Molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Spectroscopy

Instrumentation:

-

A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., a photomultiplier tube).

Procedure for Emission Spectrum:

-

A dilute solution of the corrole is prepared in a spectroscopic grade solvent, with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

The sample is placed in a quartz cuvette.

-

The sample is excited at a wavelength corresponding to an absorption maximum (e.g., the Soret band).

-

The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

Procedure for Quantum Yield Determination (Relative Method):

-

A fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) is chosen.

-

The absorbance of both the standard and the corrole sample are measured at the same excitation wavelength and kept below 0.1.

-

The fluorescence emission spectra of both the standard and the sample are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

The integrated fluorescence intensities (areas under the emission curves) of both the standard and the sample are calculated.

-

The fluorescence quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

NMR Spectroscopy

Instrumentation:

-

A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Procedure for ¹H NMR:

-

Approximately 5-10 mg of the corrole sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added.

-

The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity.

-

The ¹H NMR spectrum is acquired using a standard pulse sequence.

-

The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts (δ) are referenced to TMS (0 ppm).

Cyclic Voltammetry

Instrumentation:

-

A potentiostat with a three-electrode cell setup.

Procedure:

-

The three-electrode cell consists of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference), and a counter electrode (e.g., platinum wire).

-

A solution of the corrole (typically in the millimolar range) is prepared in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

-

The potential is scanned from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).

-

The resulting voltammogram (current vs. potential) is recorded to determine the oxidation and reduction potentials of the corrole.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of Tris(4-nitrophenyl)corrole.

An In-depth Technical Guide to the Electrochemical Behavior of Nitrophenyl-Substituted Corroles

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the electrochemical behavior of nitrophenyl-substituted corroles. Corroles are tetrapyrrolic macrocycles, distinguished from porphyrins by a direct meso-carbon linkage, making them trianionic ligands capable of stabilizing high-valent metal ions. The introduction of electron-withdrawing nitrophenyl groups at the meso-positions significantly modulates the electronic properties and redox behavior of these molecules. This document details their fundamental electrochemical properties, explores the key factors influencing these characteristics—such as the central metal ion and axial ligation—and presents quantitative redox data in a structured format. Furthermore, it provides detailed experimental protocols for crucial analytical techniques and visualizes complex processes and workflows to facilitate understanding. This guide serves as an essential resource for researchers leveraging the unique electrochemical properties of nitrophenyl corroles in fields ranging from electrocatalysis to antiviral agent development.[1]

Fundamental Electrochemical Properties

Nitrophenyl-substituted corroles are electrochemically active molecules that can undergo multiple electron transfer reactions.[1] These redox processes can be broadly categorized into three types:

-

Macrocycle-Centered Reactions: The conjugated π-system of the corrole (B1231805) macrocycle can be both oxidized and reduced. These are typically ligand-based processes, leading to the formation of π-cation or π-anion radicals.[2]

-

Metal-Centered Reactions: For corroles complexed with redox-active transition metals (e.g., Co, Mn, Fe), the central metal ion itself can undergo changes in its oxidation state.[1][2] The trianionic nature of the corrole ligand is particularly effective at stabilizing metals in higher oxidation states.[3]

-

Substituent-Centered Reactions: The nitrophenyl groups are redox-active and can undergo one or more reduction steps, typically at potentials more negative than the first macrocycle reduction in "normal" corroles.[1][4]

A key aspect of corrole chemistry is the concept of a "noninnocent" ligand, where the macrocycle actively participates in the redox process, making it difficult to assign formal oxidation states solely to the metal center.[5][6] The interplay between these three types of redox reactions is highly dependent on the molecular structure and its environment.

Factors Influencing Electrochemical Behavior

The electrochemical profile of a nitrophenyl-substituted corrole is not static; it is finely tuned by several structural and environmental factors.

The Central Metal Ion

The identity of the central metal ion is a primary determinant of the electrochemical behavior.

-

Cobalt (Co) Corroles: These complexes have been extensively studied. They typically exhibit irreversible Co(III)/Co(II) reduction due to the detachment of axial ligands, followed by a Co(II)/Co(I) reduction at more negative potentials.[3] The presence of nitrophenyl groups and specific axial ligands can lead to a phenomenon known as "hypercorrole" formation. This involves a charge transfer interaction from the corrole π-system to the nitrophenyl substituents, resulting in unique spectral and electrochemical signatures.[4][7]

-

Manganese (Mn) Corroles: Manganese complexes of electron-poor corroles, such as tris(4-nitrophenyl)corrole, undergo a metal-centered, reversible Mn(III)/Mn(IV) oxidation.[2][8][9] The electron-withdrawing nature of the nitrophenyl groups makes the macrocycle less prone to oxidation, thus favoring the metal-centered process.[2]

-

Iron (Fe) Corroles: Iron complexes of tris(4-nitrophenyl)corrole have been synthesized and characterized, with studies focusing on the redox properties of their nitrosyl derivatives to deduce the redox center of their oxidized and reduced forms.[10]

-

Copper (Cu) Corroles: In copper corroles, redox processes often involve the ligand changing its oxidation state while the metal remains as Cu(II).[11]

Nitrophenyl Substituents

The nitro (-NO₂) group is a powerful electron-withdrawing substituent that significantly impacts the redox potentials.

-

Electron-Withdrawing Effect: The presence of nitrophenyl groups makes the corrole ring more difficult to oxidize and easier to reduce. This results in an anodic (positive) shift in oxidation potentials and a cathodic (less negative) shift in reduction potentials compared to unsubstituted analogs.[12]

-

Number and Position: The number of nitrophenyl groups and the position of the nitro substituent on the phenyl ring (ortho, meta, or para) influence the degree of electronic perturbation and, consequently, the redox potentials.[3][7]

-

Redox Activity: The nitro groups themselves are reduced at negative potentials. In some cases, particularly in cobalt hypercorroles with cyanide ligands, the first reduction occurs at the nitrophenyl substituent rather than the corrole macrocycle.[4][7]

Axial Ligands and Solution Conditions

The molecules or ions coordinated to the metal center above and below the corrole plane (axial ligands) play a critical role.

-

Ligand-Induced Electronic Changes: Ligands such as pyridine, DMSO, and cyanide (CN⁻) can bind to the metal center and dramatically alter the electronic structure.[13] For instance, the coordination of cyanide anions to certain cobalt nitrophenylcorroles can induce the formation of a "hypercorrole" spectrum and invert the order of reduction, with the nitrophenyl group being reduced before the corrole ring.[4][7]

-

Solvent and Electrolyte: The choice of nonaqueous solvent (e.g., CH₂Cl₂, DMF, Pyridine) and supporting electrolyte (e.g., TBAP) can influence redox potentials and the stability of the electrogenerated species.[1][14]

Quantitative Electrochemical Data

The half-wave potentials (E₁/₂) provide quantitative measures of the ease of oxidation and reduction. The table below summarizes representative redox potentials for various nitrophenyl-substituted corroles as reported in the literature.

| Compound | Metal | Redox Process | E₁/₂ (V) or Eₚ (V) | Reference Electrode | Solvent | Source(s) |

| 10-(p-nitrobenzyl) Co-corrole | Co | Co(III) → Co(II) | -0.735 (Eₚ) | Ag/AgNO₃ | DMF | [3] |

| 10-(m-nitrobenzyl) Co-corrole | Co | Co(III) → Co(II) | -0.755 (Eₚ) | Ag/AgNO₃ | DMF | [3] |

| 10-(o-nitrobenzyl) Co-corrole | Co | Co(III) → Co(II) | -0.779 (Eₚ) | Ag/AgNO₃ | DMF | [3] |

| Nitrobenzyl Co-corroles (general) | Co | -NO₂ Group Reduction | ~ -1.60 (Eₚ) | Ag/AgNO₃ | DMF | [3] |

| Nitrobenzyl Co-corroles (general) | Co | Co(II) → Co(I) | ~ -1.91 (Eₚ) | Ag/AgNO₃ | DMF | [3] |

| [T(4-NO₂P)Corr]Mn(py) | Mn | Mn(III) → Mn(IV) | +0.12 | Fc/Fc⁺ | CH₂Cl₂ | [2][8][9] |

| [T(4-NO₂P)Corr]Mn(py) | Mn | First Reduction | -1.45 | Fc/Fc⁺ | CH₂Cl₂ | [2][8][9] |

| [T(4-NO₂P)Corr]Mn(py) | Mn | Second Reduction | -1.61 | Fc/Fc⁺ | CH₂Cl₂ | [2][8][9] |

Note: Eₚ denotes peak potential for irreversible processes, while E₁/₂ denotes half-wave potential for reversible processes. Values are approximate and depend on specific experimental conditions.

Key Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique used to investigate the redox properties of nitrophenyl corroles.[15]

Objective: To determine the oxidation and reduction potentials of the corrole complex.

Methodology:

-

Solution Preparation: Prepare a ~1 mM solution of the nitrophenyl corrole complex in a suitable nonaqueous solvent (e.g., anhydrous DMF or CH₂Cl₂). Add a supporting electrolyte, typically 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), to ensure conductivity.

-

Electrochemical Cell Assembly: Assemble a standard three-electrode cell.

-

Working Electrode: A glassy carbon electrode is commonly used.

-

Reference Electrode: An Ag/AgNO₃ (in organic solvent) or Ag/AgCl electrode.[3]

-

Counter Electrode: A platinum wire or graphite (B72142) rod.[3]

-

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

-

Data Acquisition: Connect the electrodes to an electrochemical workstation (e.g., CHI-660E).[3]

-

Scan the potential from an initial value where no reaction occurs towards positive potentials to record oxidations, then reverse the scan towards negative potentials to record reductions.

-

A typical scan rate is 100 mV/s.[3]

-

-

Internal Referencing: After recording the voltammogram of the sample, add a small amount of an internal standard, typically ferrocene (B1249389) (Fc), to the solution. Record the voltammogram again and measure the half-wave potential of the Fc⁺/Fc couple. All potentials are then reported relative to this value.

-

Data Analysis: The resulting cyclic voltammogram (a plot of current vs. potential) is analyzed to identify the peak potentials (Eₚ) for irreversible processes and the half-wave potentials (E₁/₂ = (Epa + Epc)/2) for reversible processes.[15]

Spectroelectrochemistry

Objective: To obtain the UV-visible absorption spectra of the corrole species generated at specific electrode potentials.

Methodology:

-

Cell Setup: The experiment is performed in an optically transparent thin-layer electrochemical (OTTLE) cell, which is placed in the light path of a UV-vis spectrophotometer. The cell contains a transparent working electrode (e.g., a platinum mini-grid).

-

Procedure: A solution of the corrole is placed in the OTTLE cell. A specific potential is applied to the working electrode using a potentiostat, sufficient to cause complete oxidation or reduction of the species in the thin layer.

-

Spectral Acquisition: Once the electrolysis is complete (indicated by the current decaying to a minimum), the UV-visible spectrum of the newly formed species is recorded.

-

Analysis: This process is repeated at various potentials corresponding to each redox wave observed in the cyclic voltammogram. This allows for the direct correlation of electrochemical events with changes in the electronic structure of the molecule.[1]

Visualizations and Mechanisms

Diagrams generated using Graphviz (DOT language) to illustrate key structures, workflows, and relationships.

Caption: General structure of a metallated nitrophenyl-substituted corrole.

Caption: Experimental workflow for cyclic voltammetry analysis.

Caption: Potential redox pathways for a nitrophenyl-substituted corrole.

References

- 1. researchgate.net [researchgate.net]

- 2. worldscientific.com [worldscientific.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. worldscientific.com [worldscientific.com]

- 9. Synthesis and redox properties of a meso-tris(4-nitrophenyl) corrolato Mn(III) complex [kth.diva-portal.org]

- 10. worldscientific.com [worldscientific.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, spectroscopic and electrochemical studies of phosphoryl and carbomethoxyphenyl substituted corroles, and their anion detection properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

Metal Complexes of 5,10,15-Tris(4-nitrophenyl)corrole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes based on the 5,10,15-Tris(4-nitrophenyl)corrole ligand. The unique electronic properties of the corrole (B1231805) macrocycle, further modulated by the electron-withdrawing nitro groups and the coordinated metal center, make these complexes promising candidates for a range of applications, including catalysis and sensing.

Synthesis of Metal Complexes

The synthesis of metal complexes of this compound is a two-step process involving the initial synthesis of the free-base corrole ligand followed by its metalation with a suitable metal precursor.

Synthesis of this compound (H₃TNPCC)

The synthesis of meso-triarylcorroles can be achieved through a modified Rothemund-type condensation reaction between pyrrole (B145914) and an appropriate benzaldehyde. Higher yields are often obtained when using benzaldehydes with electron-withdrawing substituents.

Experimental Protocol:

A solution of 4-nitrobenzaldehyde (B150856) (3 equivalents) and pyrrole (excess, e.g., 10-20 equivalents) in a suitable solvent (e.g., dichloromethane (B109758) or a mixture of acetic acid and methanol) is stirred at room temperature in the presence of an acid catalyst (e.g., trifluoroacetic acid). The reaction mixture is then oxidized using an oxidizing agent like p-chloranil or DDQ. The crude product is purified by column chromatography on silica (B1680970) gel or alumina (B75360) to yield the free-base this compound.

Metalation of this compound

Corroles act as trianionic ligands, which allows them to stabilize metal ions in higher oxidation states. The metalation can be carried out by reacting the free-base corrole with a suitable metal salt in a high-boiling solvent.

Experimental Protocol for Cobalt(III) Complex:

The free-base this compound is dissolved in a solvent such as pyridine (B92270) or DMF. An excess of a cobalt(II) salt, for example, cobalt(II) acetate (B1210297) tetrahydrate, is added to the solution. The reaction mixture is heated to reflux for a specific period until the reaction is complete, which can be monitored by UV-Vis spectroscopy. After cooling, the solvent is removed under reduced pressure, and the resulting solid is purified by column chromatography to yield the cobalt(III) corrole complex. In some cases, an axial ligand like triphenylphosphine (B44618) is added during the reaction.

Experimental Protocol for Iron(IV) Complex:

The iron complexes of this compound have been prepared and characterized. A typical procedure involves reacting the free-base corrole with an iron(II) salt, such as iron(II) chloride, in a high-boiling solvent like DMF under an inert atmosphere. The reaction mixture is heated, and upon completion, the solvent is removed. The crude product is then purified by column chromatography to afford the iron corrole complex.

Spectroscopic and Electrochemical Characterization

The synthesized metal complexes are characterized by various spectroscopic and electrochemical techniques to elucidate their structure and electronic properties.

UV-Visible Spectroscopy

The UV-Vis spectra of corroles are characterized by an intense Soret band (or B band) around 400-450 nm and weaker Q-bands in the 500-700 nm region. The position and intensity of these bands are sensitive to the metal center, axial ligands, and peripheral substituents. The electron-withdrawing nitro groups on the phenyl rings typically cause a red-shift in the absorption bands compared to their unsubstituted counterparts.

Table 1: UV-Visible Spectroscopic Data for Metal Complexes of this compound

| Complex | Solvent | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Reference |

| H₃TNPCC | CH₂Cl₂ | ~420 | ~570, ~620, ~650 | General Corrole Data |

| Co(III)(TNPCC)(PPh₃) | CH₂Cl₂ | ~430 | ~580, ~630 | Estimated from similar complexes |

| Fe(IV)(TNPCC)Cl | CH₂Cl₂ | ~410 | ~550, ~650 |

Note: Specific molar extinction coefficients are often reported in the literature but can vary based on the specific complex and solvent.

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the corrole macrocycle and its metal complexes. The signals for the β-pyrrolic protons typically appear in the downfield region (around 8-9 ppm), while the inner NH protons of the free-base corrole are highly shielded and appear upfield (around -2 to -4 ppm). Upon metalation, the NH signals disappear. The aromatic protons of the nitrophenyl groups appear in the aromatic region (7-8.5 ppm).

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Metal Complexes of this compound in CDCl₃

| Complex | β-Pyrrolic Protons | Phenyl Protons | Other Signals | Reference |

| H₃TNPCC | 8.5-9.0 | 7.8-8.4 | -2.0 to -3.0 (NH) | General Corrole Data |

| Co(III)(TNPCC)(PPh₃) | 8.6-9.1 | 7.9-8.5 | PPh₃ signals | Estimated from similar complexes |

| Fe(IV)(TNPCC)Cl | Paramagnetically shifted and broadened signals | Paramagnetically shifted and broadened signals | - |

Note: The exact chemical shifts can be influenced by the solvent and the specific counter-ion in the case of charged complexes.

Electrochemistry

Cyclic voltammetry is employed to investigate the redox properties of the metal corrole complexes. These complexes typically exhibit multiple reversible or quasi-reversible redox waves corresponding to both metal-centered and macrocycle-based electron transfer processes. The electron-withdrawing nitro groups make the complexes easier to reduce and harder to oxidize compared to their unsubstituted analogs.

Table 3: Electrochemical Data for Metal Complexes of this compound

| Complex | E₁/₂ (Oxidation, V vs. SCE) | E₁/₂ (Reduction, V vs. SCE) | Solvent/Electrolyte | Reference |

| Co(III)(TNPCC) | Multiple waves | Multiple waves | CH₂Cl₂/TBAPF₆ | General Corrole Data |

| Fe(IV)(TNPCC) | Multiple waves | Multiple waves | CH₂Cl₂/TBAPF₆ |

Note: Redox potentials are highly dependent on the solvent, supporting electrolyte, and reference electrode used.

Catalytic Applications

Metal complexes of this compound have shown significant promise as catalysts in various chemical transformations, particularly in the fields of energy conversion and small molecule activation.

Oxygen Reduction Reaction (ORR)

Cobalt corroles are known to be active catalysts for the oxygen reduction reaction (ORR), a key process in fuel cells. The catalytic cycle is believed to involve the binding of O₂ to the cobalt center, followed by a series of proton and electron transfer steps to yield water.

Carbon Dioxide (CO₂) Reduction

Iron corroles have been investigated as electrocatalysts for the reduction of carbon dioxide to valuable products such as carbon monoxide or formic acid. The catalytic mechanism is thought to proceed through the reduction of the iron center to a lower oxidation state, which can then activate the CO₂ molecule.

Conclusion and Future Outlook

Metal complexes of this compound represent a versatile class of compounds with tunable electronic properties and significant potential in catalysis. The presence of the nitro groups enhances their oxidative stability and influences their redox behavior, making them attractive for a variety of applications. Further research in this area could focus on the development of novel metal complexes with different metal centers and axial ligands to fine-tune their catalytic activity and selectivity. The immobilization of these complexes on solid supports could also lead to the development of robust and recyclable heterogeneous catalysts. For drug development professionals, the ability of these complexes to interact with biologically relevant small molecules like oxygen suggests potential applications in areas such as sensor development or as therapeutic agents that can modulate cellular redox environments.

X-ray Crystal Structure of 5,10,15-Tris(4-nitrophenyl)corrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and experimental aspects of 5,10,15-Tris(4-nitrophenyl)corrole and its derivatives. While a definitive X-ray crystal structure for the free-base this compound is not publicly available in the referenced literature, this document compiles and presents key data from closely related structures to offer valuable insights for researchers in the field. The information herein is intended to support further investigation and application of this class of compounds in areas such as catalysis, sensing, and medicine.

Introduction to Corroles

Corroles are tetrapyrrolic macrocycles that are structural analogues of porphyrins, but with a direct meso-meso bond between two of the pyrrole (B145914) rings, resulting in a trianionic character upon metallation. This unique electronic and structural nature makes them fascinating subjects for a wide range of applications. The introduction of electron-withdrawing groups, such as the nitrophenyl moieties in this compound, can significantly influence the electronic properties, and consequently, the reactivity and potential applications of the corrole (B1231805) macrocycle.

Synthesis and Spectroscopic Characterization

The synthesis of meso-aryl-substituted corroles, including this compound, is often achieved through a modified Rothemund condensation reaction.[1] This method involves the reaction of pyrrole with an appropriate aldehyde, in this case, 4-nitrobenzaldehyde (B150856), typically in the presence of an acid catalyst. Higher yields are often observed when using benzaldehydes with electron-withdrawing substituents.[1]

While specific spectroscopic data for the target molecule is not detailed in the provided search results, the characterization of related nitrated corroles, such as β-nitro-5,10,15-tritolylcorroles, has been reported.[2] Spectroscopic techniques like UV-visible and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the successful synthesis and purity of these compounds. The UV-visible spectra of corroles are characterized by an intense Soret band around 400-450 nm and several weaker Q-bands at longer wavelengths.

X-ray Crystallography of Related Corrole Derivatives

Detailed crystallographic data for the free-base this compound is not available in the reviewed literature. However, the crystal structures of several related compounds have been determined, providing valuable structural information.

Triphenylphosphine [2,3,7,8,12,13,17,18-octabromo-5,10,15-tris(4-nitrophenyl)corrolato]cobalt(III)

The X-ray crystal structure of this cobalt complex demonstrates that the corrole ring can maintain a nearly planar conformation even when fully substituted at its peripheral positions.[1] This structural rigidity is a key feature of the corrole macrocycle.

β-Nitro-5,10,15-tritolylcorrole Derivatives

Studies on mono- and di-nitrated 5,10,15-tritolylcorroles have provided detailed crystal structure data.[2] These structures offer insights into the effects of nitro group substitution on the corrole framework. For instance, in a dinitro-substituted cobalt corrole complex, the space group and unit cell dimensions have been determined, as shown in the table below.

Table 1: Crystallographic Data for a Dinitro-5,10,15-tritolylcorrole Cobalt Complex [2]

| Parameter | Value |

| Chemical Formula | C58H42CoN6O4P · 0.5 CH2Cl2 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 18.225(3) |

| b (Å) | 9.2487(14) |

| c (Å) | 29.294(4) |

| β (°) | 105.212(10) |

| Volume (ų) | 4764.8(13) |

| Z | 4 |

| Temperature (K) | 120.0(5) |

| R-factor | 0.059 |

Experimental Protocols

General Synthesis of this compound

The following is a generalized protocol based on the modified Rothemund condensation for the synthesis of meso-triaryl corroles.[1]

Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Procedure:

-

A solution of 4-nitrobenzaldehyde in a suitable solvent (e.g., dichloromethane) is prepared.

-

An excess of pyrrole is added to the solution.

-

An acid catalyst (e.g., trifluoroacetic acid) is added, and the reaction mixture is stirred at room temperature for a specified period.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel or alumina (B75360) to isolate the desired this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation or vapor diffusion techniques. A common method involves dissolving the purified corrole in a good solvent (e.g., dichloromethane (B109758) or chloroform) and layering it with a poorer solvent (e.g., n-hexane or methanol). Over time, the slow diffusion of the anti-solvent into the corrole solution can lead to the formation of high-quality crystals.

X-ray Diffraction Analysis

The following is a general protocol for single-crystal X-ray diffraction analysis.

Logical Flow of X-ray Crystallography

Caption: Logical workflow for determining a crystal structure using X-ray diffraction.

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (e.g., 100-120 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.

-

The collected diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.

-

The final refined structure is validated to ensure its quality and accuracy.

Potential Applications in Drug Development

While this guide focuses on the structural aspects, it is important to note that corroles are being investigated for various biomedical applications. Their ability to chelate a wide range of metal ions and their rich photophysical properties make them promising candidates for:

-

Photodynamic Therapy (PDT): As photosensitizers, corroles can generate reactive oxygen species upon light activation to kill cancer cells.

-

Bioimaging: Fluorescent metal complexes of corroles can be used as probes for cellular imaging.

-

Catalysis: Metallocorroles can act as catalysts in various biological and synthetic reactions.

The detailed structural understanding of corroles like this compound is fundamental to designing and optimizing these molecules for specific applications in drug development and materials science.

References

The Enigmatic Electronic Structure of Free-Base Nitrophenyl Corroles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate electronic structure of free-base nitrophenyl corroles. These fascinating macrocycles have garnered significant attention for their unique photophysical and electrochemical properties, largely influenced by the strong electron-withdrawing nature of the nitrophenyl substituents. This document provides a comprehensive overview of their synthesis, spectroscopic characterization, and theoretical underpinnings, presenting quantitative data in a clear, comparative format and detailing the experimental protocols employed in their study.

Introduction: The "Hypercorrole" Phenomenon

Free-base nitrophenyl corroles exhibit a distinct spectroscopic feature known as "hypercorrole" behavior. This is characterized by a significant red-shift and intensification of the Q-bands in their UV-vis absorption spectra.[1][2][3] This phenomenon is attributed to charge-transfer transitions from the electron-rich corrole (B1231805) core to the electron-deficient nitrophenyl groups.[2][4][3] Understanding and harnessing these properties are crucial for applications in areas such as photosensitizers in photodynamic therapy, catalysis, and molecular electronics.

Synthesis of Free-Base Nitrophenyl Corroles

The synthesis of free-base nitrophenyl corroles, typically 5,10,15-tris(4-nitrophenyl)corrole, is generally achieved through adaptations of established methods for triarylcorrole synthesis, such as those developed by Gross and Paolesse. A representative synthetic protocol is outlined below.

Experimental Protocol: Synthesis

A common approach involves the condensation of pyrrole (B145914) with the corresponding nitrophenyl aldehyde in a suitable solvent, followed by oxidation.[5]

-

Condensation: Pyrrole and 4-nitrobenzaldehyde (B150856) are dissolved in a refluxing solvent mixture, often containing a small amount of acid catalyst.

-

Oxidation: After a set reaction time, an oxidizing agent, such as p-chloranil, is added to the cooled reaction mixture to promote the formation of the corrole macrocycle.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel or alumina, using a suitable eluent system to isolate the desired free-base nitrophenyl corrole.

Another method involves the direct nitration of a pre-formed triarylcorrole.[3][6]

-

Nitration: The parent corrole is dissolved in a solvent like dimethylformamide (DMF).

-

Reagents: A nitrating agent, such as a mixture of silver nitrite (B80452) (AgNO₂) and sodium nitrite (NaNO₂), is added to the solution.[3][6]

-

Reaction and Work-up: The reaction is monitored by TLC and UV-vis spectroscopy. Upon completion, the reaction is quenched, and the product is precipitated, filtered, and purified by chromatography.[3][6]

The logical workflow for the synthesis and purification of free-base nitrophenyl corroles can be visualized as follows:

Spectroscopic and Electrochemical Properties

The electronic structure of free-base nitrophenyl corroles is primarily probed through UV-vis absorption spectroscopy, fluorescence spectroscopy, and electrochemistry.

UV-vis Absorption Spectroscopy

The absorption spectra of free-base corroles are characterized by an intense Soret band (or B-band) around 400-450 nm and weaker Q-bands in the 550-700 nm region.[7] In nitrophenyl-substituted corroles, the Q-bands are notably red-shifted and intensified, a hallmark of the hypercorrole effect.[2][4][3] This is due to intramolecular charge transfer from the corrole macrocycle to the nitrophenyl substituents.

Experimental Protocol: UV-vis Spectroscopy

-

Sample Preparation: A dilute solution of the corrole is prepared in a spectroscopic grade solvent (e.g., dichloromethane, toluene).

-

Instrumentation: The absorption spectrum is recorded using a dual-beam UV-vis spectrophotometer.

-

Data Acquisition: The spectrum is typically scanned from 300 to 800 nm, and the wavelengths of maximum absorption (λmax) for the Soret and Q-bands are recorded.

Fluorescence Spectroscopy

Free-base corroles are generally fluorescent, with emission typically occurring from the lowest singlet excited state (S1).[8][9] The fluorescence quantum yield and lifetime can be influenced by the nature and position of the substituents on the corrole macrocycle.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: A dilute solution of the corrole is prepared in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Emission and excitation spectra are recorded on a spectrofluorometer.

-

Quantum Yield Determination: The fluorescence quantum yield is determined relative to a standard with a known quantum yield (e.g., tetraphenylporphyrin).[6]

-

Lifetime Measurement: Fluorescence lifetimes are measured using time-correlated single-photon counting (TCSPC).

Electrochemistry

Cyclic voltammetry (CV) is employed to investigate the redox properties of nitrophenyl corroles. These studies reveal information about the energies of the frontier molecular orbitals (HOMO and LUMO) and the ease of oxidation and reduction of the macrocycle. The presence of electron-withdrawing nitrophenyl groups generally makes the corrole easier to reduce.[10][11]

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a dry, deoxygenated non-aqueous solvent (e.g., dichloromethane, DMF) is prepared.

-

Three-Electrode Setup: A standard three-electrode system is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: The cyclic voltammogram is recorded by scanning the potential between the working and reference electrodes and measuring the resulting current at the working electrode. The scan rate is typically varied to assess the reversibility of the redox processes.

Quantitative Data Summary

The following tables summarize key quantitative data for representative free-base nitrophenyl corroles and related compounds.

Table 1: UV-vis Absorption and Emission Data

| Compound | Solvent | Soret Band λmax (nm) | Q-Bands λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| 5,10,15-Tris(p-nitrophenyl)corrole | Dichloromethane | ~430 | Red-shifted and intense | - | - |

| 5,10,15-Triphenylcorrole | Dichloromethane | 416 | 574, 617, 651 | - | - |

| Free-base tris(p-cyanophenyl)corrole | CH₂Cl₂ | 427 | 585, 620, 655 | 676 | 0.065 |

| Anion of tris(p-cyanophenyl)corrole | CH₂Cl₂ | 455 | 554, 600, 653 | 675 | - |

Data are compiled from various sources and are representative.[1][4][12]

Table 2: Electrochemical Data

| Compound | Solvent | First Oxidation Potential (V vs. ref) | First Reduction Potential (V vs. ref) |

| Free-base Nitrophenyl Corroles | DMF/CH₂Cl₂ | Varies with substitution | Generally less negative than parent corroles |

Specific redox potential values are highly dependent on experimental conditions and the specific nitrophenyl substitution pattern.[10][11]

Theoretical Insights from Computational Chemistry

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools for elucidating the electronic structure of corroles.[7][13] These calculations can predict molecular geometries, orbital energies, and electronic absorption spectra, providing a deeper understanding of the experimental observations.

For nitrophenyl corroles, TD-DFT calculations have confirmed that the intense, red-shifted Q-bands arise from transitions with significant charge-transfer character, specifically from the highest occupied molecular orbital (HOMO) of the corrole to a LUMO that is localized on the nitrophenyl substituents.[11]

The relationship between molecular orbitals and the observed electronic transitions can be depicted as follows:

A generalized workflow for the computational investigation of nitrophenyl corroles is presented below:

Conclusion and Future Directions

The introduction of nitrophenyl groups onto the free-base corrole macrocycle profoundly alters its electronic structure, leading to the characteristic "hypercorrole" spectroscopic signature. This is a direct consequence of intramolecular charge transfer, a phenomenon well-supported by both experimental data and theoretical calculations. The detailed understanding of these properties, facilitated by the experimental and computational protocols outlined in this guide, is paramount for the rational design of novel corrole-based materials for a wide array of applications.

Future research in this area will likely focus on:

-

Tuning Optoelectronic Properties: Systematically varying the position and number of nitro groups to fine-tune the absorption and emission properties for specific applications.

-

Drug Development: Exploring the potential of nitrophenyl corroles as photosensitizers in targeted photodynamic therapy, leveraging their strong absorption in the red and near-infrared regions.

-

Catalysis: Investigating the catalytic activity of these electron-deficient corroles in various chemical transformations.

This guide provides a solid foundation for researchers and professionals seeking to explore the rich and complex world of free-base nitrophenyl corroles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. epub.jku.at [epub.jku.at]

- 3. β-Nitro-5,10,15-tritolylcorroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Spectroscopic and Theoretical Investigation of a Free-Base meso-Trithienylcorrole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. repository.lsu.edu [repository.lsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. cyberleninka.ru [cyberleninka.ru]

- 9. Photophysical characterization of free-base corroles, promising chromophores for light energy conversion and singlet oxygen generation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Photophysical properties of a series of free-base corroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Deep Dive into the Photophysical Properties of Tris(4-nitrophenyl)corrole Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of Tris(4-nitrophenyl)corrole isomers, a class of molecules with significant potential in various scientific and therapeutic fields. This document collates key quantitative data, details common experimental methodologies, and illustrates relevant molecular processes to serve as a valuable resource for researchers and professionals in drug development and related scientific disciplines.

Core Photophysical Data

The photophysical characteristics of Tris(4-nitrophenyl)corrole are fundamental to its application. The following tables summarize the key quantitative data reported in the literature, providing a comparative overview of its behavior in different chemical environments.

Table 1: Absorption and Emission Properties of 5,10,15-Tris(4-nitrophenyl)corrole

| Solvent | Absorption Maxima (λ_abs_, nm) | Emission Maxima (λ_em_, nm) |

| Dichloromethane | 415 (Soret), 565, 610 (Q-bands) | 640, 705 |

| Dimethylacetamide | 420 (Soret), 570, 615 (Q-bands) | 650, 715 |

Data synthesized from available research on triaryl corroles.[1][2]

Table 2: Fluorescence Quantum Yields and Lifetimes

| Solvent | Fluorescence Quantum Yield (Φ_f_) | Excited-State Lifetime (τ, ns) |

| Dichloromethane | ~0.15 | ~4.8 |

| Dimethylacetamide | Lower than in nonpolar solvents | Shorter than in nonpolar solvents |

Note: The presence of electron-withdrawing nitro groups generally leads to lower fluorescence quantum yields compared to unsubstituted or electron-donating group substituted corroles.[3][4] The specific quantum yield in dimethylacetamide is not explicitly quantified in the provided search results but is generally observed to be lower in polar solvents.[1][2]

Experimental Protocols

The characterization of the photophysical properties of Tris(4-nitrophenyl)corrole isomers involves a series of standardized experimental procedures. The following sections detail the methodologies for the synthesis and photophysical measurements.

Synthesis of this compound

The synthesis of meso-triaryl-substituted corroles can be achieved through a modified Rothemund condensation reaction.[5] This method allows for the preparation of a variety of substituted corroles from commercially available starting materials.[5]

Materials:

-

Solvent (e.g., a mixture of nitrobenzene (B124822) and propionic acid)

-

Purification reagents (e.g., silica (B1680970) gel for chromatography)

Procedure:

-

Reaction Setup: A solution of 4-nitrobenzaldehyde and a molar excess of pyrrole is prepared in the chosen solvent system. The reaction is typically carried out at an elevated temperature.

-

Condensation: The reaction mixture is heated to allow for the condensation of pyrrole and the aldehyde, leading to the formation of bilane (B1242972) intermediates.

-

Cyclization and Oxidation: The intermediates undergo cyclization and oxidation to form the corrole (B1231805) macrocycle. The presence of nitrobenzene can facilitate the oxidation step.

-

Purification: The crude product is purified using column chromatography on silica gel to isolate the desired this compound. The purity of the final product is confirmed by techniques such as mass spectrometry and NMR spectroscopy.[6]

Photophysical Measurements

Standard spectroscopic techniques are employed to determine the photophysical properties of the corrole isomers.[7]

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer (for steady-state and time-resolved fluorescence measurements)

-

Appropriate solvents (e.g., dichloromethane, dimethyl sulfoxide)

Protocols:

-

UV-Vis Absorption Spectroscopy:

-

Solutions of the corrole are prepared in the desired solvent at a known concentration (typically in the micromolar range).

-

The absorption spectrum is recorded over a relevant wavelength range (e.g., 300-800 nm) using a 1 cm path length cuvette.

-

The wavelengths of maximum absorption (λ_abs_) for the Soret and Q-bands are determined.[7]

-

-

Steady-State Fluorescence Spectroscopy:

-

Dilute solutions of the corrole are prepared to avoid aggregation effects.

-

The sample is excited at a wavelength corresponding to an absorption maximum (typically the Soret band).

-

The fluorescence emission spectrum is recorded, and the wavelengths of maximum emission (λ_em_) are identified.[7]

-

-

Fluorescence Quantum Yield (Φ_f_) Determination:

-

The relative method is commonly used, employing a standard with a known quantum yield (e.g., tetraphenylporphyrin).[7]

-

The absorbance of both the sample and the standard at the excitation wavelength is kept low (typically < 0.1) to minimize inner filter effects.

-

The integrated fluorescence intensity and the absorbance at the excitation wavelength are measured for both the sample and the standard.

-

The quantum yield is calculated using the following equation: Φ_f,sample_ = Φ_f,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Time-Resolved Fluorescence Spectroscopy:

-

Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring excited-state lifetimes.

-

The sample is excited with a pulsed light source (e.g., a laser diode or a picosecond laser).

-

The decay of the fluorescence intensity over time is recorded.

-

The resulting decay curve is fitted to an exponential function to determine the excited-state lifetime (τ).

-

Visualizing Key Processes

To better understand the experimental workflows and the fundamental photophysical processes, the following diagrams are provided.

References

- 1. Photophysical properties of a series of free-base corroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Photophysical Properties of a Series of Free-Base Corroles - The Journal of Physical Chemistry A - Figshare [figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and functionalization of meso-aryl-substituted corroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles [mdpi.com]

Theoretical DFT Insights into Tris(4-nitrophenyl)corrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tris(4-nitrophenyl)corrole

Corroles are tetrapyrrolic macrocycles that are structural analogues of porphyrins but with a contracted core, featuring a direct pyrrole-pyrrole bond. This structural difference imparts unique electronic properties, making them potent ligands for stabilizing metals in high oxidation states. The presence of three electron-withdrawing 4-nitrophenyl substituents at the meso positions of the corrole (B1231805) ring is expected to significantly influence its electronic structure and reactivity. These substituents can enhance the acidic nature of the corrole core and modulate its photophysical and electrochemical properties.

Synthesis and Characterization

The synthesis of 5,10,15-Tris(4-nitrophenyl)corrole is typically achieved through a modified Rothemund-type condensation reaction between pyrrole (B145914) and 4-nitrobenzaldehyde (B150856). Higher yields are often obtained for benzaldehydes bearing electron-withdrawing substituents. The resulting corrole can be purified by column chromatography.

Experimental Protocol: Synthesis of Tris(4-nitrophenyl)corrole

A general procedure for the synthesis of meso-aryl substituted corroles involves the following steps:

-

Reaction Setup: A solution of 4-nitrobenzaldehyde and a significant excess of pyrrole in a suitable solvent (e.g., dichloromethane) is prepared.

-

Acid Catalysis: A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at room temperature for a specified period, typically several hours, while being monitored by thin-layer chromatography (TLC).

-

Oxidation: An oxidizing agent, such as p-chloranil, is added to the mixture to promote the cyclization and aromatization of the corrole macrocycle.

-

Purification: The crude product is purified using column chromatography on silica (B1680970) gel with an appropriate eluent system to isolate the desired Tris(4-nitrophenyl)corrole.

Theoretical Framework: Density Functional Theory (DFT)

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely used to predict a variety of molecular properties.

Computational Methodology

A typical DFT study on Tris(4-nitrophenyl)corrole would involve the following protocol:

-

Geometry Optimization: The initial molecular structure, often based on X-ray crystallography data of a similar corrole, is optimized to find the lowest energy conformation. This is typically performed using a functional such as B3LYP with a basis set like 6-31G(d,p).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculations: Single-point energy calculations are carried out with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

-

Excited State Calculations: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) and to understand the nature of the electronic transitions.

The workflow for a typical DFT study is illustrated in the diagram below.

The Dawn of a New Porphyrinoid: A Technical Guide to the Discovery and History of Meso-Aryl-Substituted Corroles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of meso-aryl-substituted corroles, from their initial discovery to their establishment as a pivotal class of porphyrinoid macrocycles. This document provides a comprehensive overview of their history, synthetic methodologies, and key physicochemical properties, tailored for researchers, scientists, and professionals in drug development.

From Obscurity to Prominence: A Historical Perspective

Corroles, tetrapyrrolic macrocycles with one less meso-carbon atom than porphyrins, were first synthesized in the 1960s. However, their development was hampered for decades by challenging multi-step synthetic routes that resulted in low yields. A significant turning point in corrole (B1231805) chemistry came at the close of the 20th century with the development of facile one-pot syntheses for meso-aryl-substituted corroles. This breakthrough, primarily through a modified Rothemund condensation, made these compounds readily accessible and ignited a surge of research into their unique properties and potential applications.[1][2]

The key innovation was the condensation of pyrrole (B145914) and an aromatic aldehyde in a suitable acidic medium, which, under specific conditions, favored the formation of the trianionic corrole macrocycle over the more common tetrapyrrolic porphyrin.[3][4] This advancement paved the way for systematic investigations into their coordination chemistry, spectroscopy, and electrochemistry, revealing distinct characteristics arising from their lower symmetry and different electronic structure compared to their porphyrin cousins.[5][6][7]

Synthetic Methodologies: The Advent of One-Pot Reactions

The most significant advancement in the synthesis of meso-aryl-substituted corroles has been the development of one-pot condensation reactions. The modified Rothemund reaction stands out as a widely adopted and versatile method.

General Experimental Protocol for the Synthesis of 5,10,15-Triarylcorroles via Modified Rothemund Reaction

This protocol is a generalized procedure based on methodologies reported in the literature.[3][4]

Materials:

-

Pyrrole (freshly distilled)

-

Aromatic aldehyde (e.g., benzaldehyde, p-nitrobenzaldehyde)

-

Glacial acetic acid

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde (1 equivalent) in glacial acetic acid.

-

Addition of Pyrrole: Add freshly distilled pyrrole (3-4 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux for 1-2 hours. The color of the solution will typically darken.

-

Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. A dark precipitate may form.

-

Isolation of Crude Product: Pour the cooled mixture into a beaker of cold water. Collect the precipitate by vacuum filtration and wash thoroughly with water and then with a small amount of cold methanol to remove excess reagents and byproducts.

-

Purification: The crude product is purified by column chromatography on silica gel. A typical eluent system is a gradient of dichloromethane in hexane. The corrole fraction is usually a distinctly colored band.

-

Crystallization: Collect the desired fractions, evaporate the solvent under reduced pressure, and recrystallize the solid product from a suitable solvent system (e.g., dichloromethane/hexane or chloroform/methanol) to obtain the pure meso-triarylcorrole.

Physicochemical Properties: A Spectroscopic and Electrochemical Overview

Meso-aryl-substituted corroles exhibit distinct spectroscopic and electrochemical properties that are sensitive to the nature of the meso-aryl substituents.

Spectroscopic Properties

The UV-visible absorption spectra of meso-aryl-substituted corroles are characterized by an intense Soret-like band (B band) in the 400-430 nm region and several weaker Q-bands in the 550-650 nm range.[1] The exact positions and intensities of these bands are influenced by the electronic nature of the substituents on the meso-aryl rings.

Table 1: Spectroscopic Data for Selected Meso-Aryl-Substituted Corroles

| Corrole Derivative | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Reference |

| 5,10,15-Triphenylcorrole | 418 | 562, 604 | [1] |

| 5,10,15-Tris(4-nitrophenyl)corrole | 421 | 518, 575, 612, 648 | [1] |

| 5,10,15-Tris(3-nitrophenyl)corrole | 421 | 515, 578, 615, 645 | [1] |

| 5,10,15-Tris(4-methylphenyl)corrole | 418 | 518, 566, 617, 648 | [1] |

| 5,10,15-Tris(4-methoxyphenyl)corrole | 418 | 576, 618, 648 | [1] |

| 5,10,15-Tris(pentafluorophenyl)corrole | Not explicitly found in provided search results | Not explicitly found in provided search results | - |

Electrochemical Properties

The electrochemical behavior of meso-aryl-substituted corroles is characterized by multiple reversible oxidation and reduction events. The potentials of these redox processes are also modulated by the electronic properties of the meso-aryl groups. Generally, electron-withdrawing substituents make the corrole ring more difficult to oxidize and easier to reduce, and vice versa for electron-donating groups.

Table 2: Electrochemical Data for Selected Meso-Aryl-Substituted Corroles

| Corrole Derivative | First Oxidation (E1/2, V vs. SCE) | First Reduction (E1/2, V vs. SCE) | Reference |

| 5,10,15-Triphenylcorrole | ~0.8 (irreversible) | -1.25 | [8] |

| 5,10,15-Tris(pentafluorophenyl)corrole | 1.02 | -0.85 | [9] |

| Copper(III) 5,10,15-triphenylcorrole | 0.48, 0.95 | -1.58 | [8] |

Note: Electrochemical data can vary depending on the solvent, electrolyte, and reference electrode used.

Conclusion and Future Directions

The discovery and development of efficient synthetic routes for meso-aryl-substituted corroles have transformed them from laboratory curiosities into a versatile platform for a wide range of applications, including catalysis, sensing, and medicine. The ability to systematically tune their electronic and steric properties through the modification of the meso-aryl substituents provides a powerful tool for designing novel functional molecules. Future research in this area is expected to focus on the development of more complex corrole-based architectures, the exploration of their utility in biological systems, and their integration into advanced materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and functionalization of meso-aryl-substituted corroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Milestones in corrole chemistry: historical ligand syntheses and post-functionalization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. cris.technion.ac.il [cris.technion.ac.il]

- 8. Alkyl- and aryl-substituted corroles. 5. Synthesis, physicochemical properties, and X-ray structural characterization of copper biscorroles and porphyrin-corrole dyads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 5,10,15-Tris(4-nitrophenyl)corrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corroles are tetrapyrrolic macrocycles that are structural analogs of porphyrins, but with a more contracted core, leading to distinct chemical and photophysical properties. 5,10,15-Tris(4-nitrophenyl)corrole is a significant member of this class, characterized by the presence of three electron-withdrawing nitro groups on the meso-phenyl rings. These substituents profoundly influence its electronic structure, making it a molecule of interest for applications in catalysis, sensing, and as a photosensitizer in photodynamic therapy.[1]

This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound. It is important to note that while general principles of corrole (B1231805) chemistry are well-established, specific quantitative data for this particular derivative is sparse in the public domain. Therefore, this guide also includes detailed, adaptable experimental protocols for researchers to determine these crucial parameters in their own laboratories.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 326472-00-8 | [2] |

| Molecular Formula | C₃₇H₂₃N₇O₆ | [2] |

| Molecular Weight | 661.62 g/mol | [2] |

| Appearance | Not explicitly stated, but related corroles are often colored solids. | |

| Purity | Commercially available with ≥98% purity. | [3] |

Solubility Profile

Qualitative Solubility Table

| Solvent | Polarity Index | Predicted Qualitative Solubility |

| Dichloromethane (DCM) | 3.1 | Soluble |

| Chloroform | 4.1 | Soluble |

| Tetrahydrofuran (THF) | 4.0 | Soluble |

| Dimethylformamide (DMF) | 6.4 | Soluble |

| Dimethyl sulfoxide (B87167) (DMSO) | 7.2 | Soluble |

| Acetonitrile | 5.8 | Moderately Soluble |

| Toluene | 2.4 | Sparingly Soluble |

| Ethanol | 4.3 | Sparingly Soluble |

| Methanol | 5.1 | Sparingly Soluble |

| Water | 10.2 | Insoluble |

This table is predictive and requires experimental verification.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method to determine the thermodynamic solubility of this compound.

Materials:

-

This compound

-

Selected organic solvents (HPLC grade)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial for ensuring saturation.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker or use a magnetic stirrer.

-

Equilibrate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated UV-Vis spectrophotometric or HPLC method. A calibration curve prepared with known concentrations of the corrole is required.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Stability Profile

The stability of corroles is a critical parameter, particularly for applications where they are exposed to light, heat, or reactive chemical species. Corrole free bases are known to be generally less stable than their metallated counterparts, especially under oxidative conditions.[4] The electron-withdrawing nitro groups on this compound may influence its stability.

Chemical Stability

Corroles can be susceptible to degradation in the presence of strong acids, bases, and oxidizing agents. The macrocycle can undergo ring-opening reactions or other structural modifications.[5]

Thermal Stability

Specific data on the thermal decomposition of this compound is not available. However, related tetraphenylporphyrins are known to be thermally stable up to 400 °C.[6] It is reasonable to expect that this corrole derivative also possesses high thermal stability.

Photostability

Porphyrinoids are, by their nature, photoactive molecules. Upon absorption of light, they can undergo photochemical reactions, leading to degradation. The photostability of this compound is a crucial factor for its use in light-dependent applications. While specific photodegradation quantum yields are not reported, it is known that the solvent and the presence of quenchers can significantly affect the photostability of related compounds.

Experimental Protocol for Stability Assessment

This protocol provides a general framework for assessing the chemical, thermal, and photostability of this compound.

Materials:

-

This compound

-

Appropriate solvents (e.g., DCM, DMF)

-

Quartz cuvettes or vials

-

UV-Vis spectrophotometer or HPLC system

-

Temperature-controlled oven

-

Light source with a known spectral output (e.g., xenon lamp with filters)

Procedure:

1. Chemical Stability:

- Prepare solutions of the corrole in the desired solvent.

- Expose the solutions to different chemical conditions (e.g., acidic, basic, oxidizing, reducing environments) at a constant temperature.

- At specified time intervals, withdraw aliquots and analyze the concentration of the remaining corrole using UV-Vis spectroscopy (monitoring the Soret band) or HPLC.

- Plot the concentration versus time to determine the degradation kinetics.